Lapao
Overview
Description
Lauramidopropylamine oxide, commonly referred to as Lapao, is an amphoteric surfactant. It is known for its ability to act as both a non-ionic and cationic surfactant depending on the pH of the solution. This compound is widely used in various personal care and cleaning products due to its excellent foaming, thickening, and conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauramidopropylamine oxide is synthesized through the reaction of lauric acid with 3-dimethylaminopropylamine, followed by oxidation. The reaction typically involves the following steps:
Amidation: Lauric acid reacts with 3-dimethylaminopropylamine to form lauramidopropylamine.
Industrial Production Methods
In industrial settings, the production of lauramidopropylamine oxide involves large-scale reactors where the amidation and oxidation reactions are carried out under controlled conditions. The process ensures high purity and yield of the final product. The compound is then purified and formulated into various products .
Chemical Reactions Analysis
Types of Reactions
Lauramidopropylamine oxide undergoes several types of chemical reactions, including:
Oxidation: As part of its synthesis, lauramidopropylamine is oxidized to form lauramidopropylamine oxide.
Reduction: Under certain conditions, lauramidopropylamine oxide can be reduced back to lauramidopropylamine.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation step.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Major Products Formed
The primary product formed from these reactions is lauramidopropylamine oxide. Depending on the reaction conditions, other by-products may include unreacted lauric acid, 3-dimethylaminopropylamine, and various oxidation or reduction intermediates .
Scientific Research Applications
Lauramidopropylamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: It is employed in cell culture and molecular biology experiments due to its gentle nature and compatibility with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is widely used in personal care products, household cleaners, and industrial cleaning agents due to its excellent foaming and cleaning properties
Mechanism of Action
Lauramidopropylamine oxide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, spreading, and emulsification. The compound interacts with both hydrophilic and hydrophobic molecules, making it effective in cleaning and conditioning applications. Its amphoteric nature allows it to function effectively across a wide range of pH levels .
Comparison with Similar Compounds
Similar Compounds
Cocamidopropylamine oxide: Similar in structure and function, but derived from coconut oil.
Laurylamine oxide: Another amphoteric surfactant with similar properties but different molecular structure.
Cocamidopropyl betaine: A zwitterionic surfactant with similar applications in personal care products
Uniqueness
Lauramidopropylamine oxide stands out due to its excellent balance of foaming, thickening, and conditioning properties. Its ability to function effectively across a wide range of pH levels makes it highly versatile in various formulations. Additionally, its gentle nature makes it suitable for use in products designed for sensitive skin and hair .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-oxododecan-1-amine oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)19(21)16-13-15-18(2)3/h19H,4-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHSGBFHVGQXHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[NH+](CCCN(C)C)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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